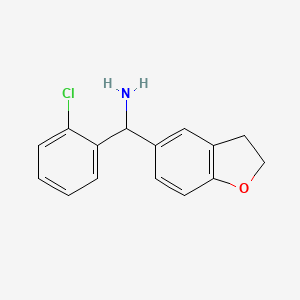

(2-Chlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanamine

Vue d'ensemble

Description

“(2-Chlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanamine” is a compound that contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones can provide methyl-substituted benzofuran rings .Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a heterocyclic compound that is present in many drugs due to its versatility and unique physicochemical properties .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes can provide 2-arylbenzofurans . Additionally, an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols can provide 2-alkyl/benzyl benzofurans .Applications De Recherche Scientifique

Antimicrobial Agents

- Scientific Field : Medicinal Chemistry .

- Application Summary : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific antimicrobial agent being developed and the target microbe. Typically, these compounds would be synthesized in a lab and then tested for antimicrobial activity using standard microbiological techniques .

- Results or Outcomes : Benzofuran and its derivatives have shown promise as effective antimicrobial agents, particularly in the face of increasing antibiotic resistance .

Antitumor Agents

- Scientific Field : Oncology .

- Application Summary : Some substituted benzofurans have shown significant anticancer activities . For example, compound 36 was found to have significant cell growth inhibitory effects .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific antitumor agent being developed and the target cancer. Typically, these compounds would be synthesized in a lab and then tested for antitumor activity using standard oncological techniques .

- Results or Outcomes : Compound 36 showed significant cell growth inhibitory effects in different types of cancer cells .

Antiviral Agents

- Scientific Field : Virology .

- Application Summary : Some benzofuran derivatives have shown significant antiviral activities . For example, a benzofuran derivative found in Eupatorium adenophorum exhibits antiviral effects against RSV LONG and A2 strains .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific antiviral agent being developed and the target virus. Typically, these compounds would be synthesized in a lab and then tested for antiviral activity using standard virological techniques .

- Results or Outcomes : The benzofuran derivative found in Eupatorium adenophorum exhibits antiviral effects against RSV LONG and A2 strains with IC 50 values of 2.3 and 2.8 μM, respectively .

Anti-hepatitis C Agents

- Scientific Field : Hepatology .

- Application Summary : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific anti-hepatitis C agent being developed and the target hepatitis C virus. Typically, these compounds would be synthesized in a lab and then tested for anti-hepatitis C activity using standard hepatological techniques .

- Results or Outcomes : The novel macrocyclic benzofuran compound has shown promise as an effective therapeutic drug for hepatitis C disease .

Anti-oxidative Agents

- Scientific Field : Biochemistry .

- Application Summary : Benzofuran compounds have strong biological activities such as anti-oxidative . Anti-oxidative agents are substances that help protect cells from damage caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific anti-oxidative agent being developed. Typically, these compounds would be synthesized in a lab and then tested for anti-oxidative activity using standard biochemical techniques .

- Results or Outcomes : Benzofuran compounds have shown promise as effective anti-oxidative agents .

Anti-psoriasis Agents

- Scientific Field : Dermatology .

- Application Summary : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as psoriasis . Psoriasis is a chronic skin condition caused by an overactive immune system .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific anti-psoriasis agent being developed and the severity of the psoriasis. Typically, these compounds would be synthesized in a lab and then tested for anti-psoriasis activity using standard dermatological techniques .

- Results or Outcomes : Benzofuran derivatives such as psoralen, 8-methoxypsoralen and angelicin have shown promise as effective treatments for psoriasis .

Orientations Futures

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Propriétés

IUPAC Name |

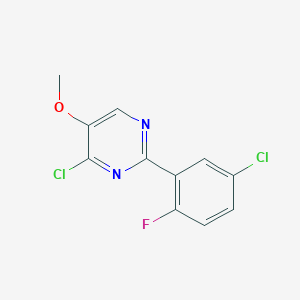

(2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-13-4-2-1-3-12(13)15(17)11-5-6-14-10(9-11)7-8-18-14/h1-6,9,15H,7-8,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWINCZBVUPPUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(C3=CC=CC=C3Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1420189.png)

![2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1420191.png)

![5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1420194.png)

![2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B1420199.png)

![2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B1420200.png)